

Navigating the Niche: A Comparative Guide to 11β-Hydroxyprogesterone ELISA Kits

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Compound of Interest

Compound Name: 11beta-Hydroxyprogesterone

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For researchers and drug development professionals investigating the roles of steroid hormones in health and disease, accurate quantification of specific analytes is paramount. 11β -hydroxyprogesterone (11β -OHP), a potent mineralocorticoid and a potential biomarker in conditions like 21-hydroxylase deficiency, presents a unique analytical challenge.[1] This guide provides a head-to-head comparison of commercially available 11β -OHP ELISA kits, offering a critical overview of their performance characteristics and the experimental protocols necessary for their evaluation.

The Landscape of 11β-OHP Immunoassays: A Singular Player

A comprehensive market survey reveals a significant scarcity of commercially available ELISA kits specifically designed for the quantitative measurement of 11β -hydroxyprogesterone. The vast majority of readily available immunoassays target the more commonly measured isomer, 17α -hydroxyprogesterone. This analytical gap underscores the niche nature of 11β -OHP research.

Presently, a single commercially available kit has been identified: the 11-Hydroxyprogesterone (11-OHP) DIY ELISA Kit from MyBioSource.[2] Consequently, a direct multi-kit comparison is not feasible. This guide will, therefore, focus on the performance characteristics of this specific kit and provide the necessary framework for its evaluation and comparison against alternative analytical methods.



Performance Characteristics

The performance of an ELISA kit is defined by several key parameters. Below is a summary of the available data for the identified 11β -OHP ELISA kit.

| Feature | MyBioSource 11-Hydroxyprogesterone (11-OHP) DIY ELISA Kit |
|-----------------------|---|
| Catalog Number | MBS2089418 |
| Assay Type | Competitive Inhibition ELISA |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids |
| Detection Range | 0.123 - 10 ng/mL |
| Sensitivity | 0.055 ng/mL |
| Specificity | The manufacturer states high sensitivity and excellent specificity for the detection of 11-Hydroxyprogesterone (11-OHP) with no significant cross-reactivity or interference with analogues observed. [2] Quantitative cross-reactivity data with structurally related steroids (e.g., progesterone, 17α -hydroxyprogesterone, corticosterone) is not provided in the available datasheet. |
| Intra-Assay Precision | Not specified in the datasheet. |
| Inter-Assay Precision | Not specified in the datasheet. |

Experimental Protocols

To ensure reliable and reproducible results, a thorough understanding of the experimental methodology is crucial. Below are detailed protocols for the general workflow of a competitive ELISA for 11β -OHP and for determining key performance characteristics.



General 11β-OHP Competitive ELISA Protocol

This protocol is based on the principles of a competitive immunoassay.

- Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for 11β-OHP.
- Incubation: Incubate the plate to allow the antibody to adhere to the well surface.
- Washing: Wash the plate to remove any unbound antibody.
- Blocking: Add a blocking buffer to prevent non-specific binding of other proteins.
- Sample and Conjugate Addition: Add standards, controls, and unknown samples to the wells, followed by the addition of a fixed amount of HRP-conjugated 11β-OHP.
- Competitive Binding: Incubate the plate to allow the sample/standard 11β-OHP and the HRP-conjugated 11β-OHP to compete for binding to the capture antibody.
- Washing: Wash the plate to remove any unbound sample and conjugate.
- Substrate Addition: Add a TMB substrate solution, which will react with the HRP enzyme to produce a color change.
- Stopping Reaction: Stop the reaction by adding a stop solution.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at 450 nm.
 The intensity of the color is inversely proportional to the concentration of 11β-OHP in the sample.

Determining Assay Sensitivity

The sensitivity, or the lower limit of detection (LLOD), is the lowest concentration of 11β -OHP that can be reliably distinguished from zero.

 Prepare a series of low-concentration standards by diluting the lowest standard provided in the kit.



- Assay these diluted standards along with a zero standard (blank) in multiple replicates (typically 8-10).
- Calculate the mean and standard deviation (SD) of the absorbance values for the blank.
- Determine the LLOD by subtracting two times the SD of the blank from the mean of the blank and reading the corresponding concentration from the standard curve.

Assessing Specificity (Cross-Reactivity)

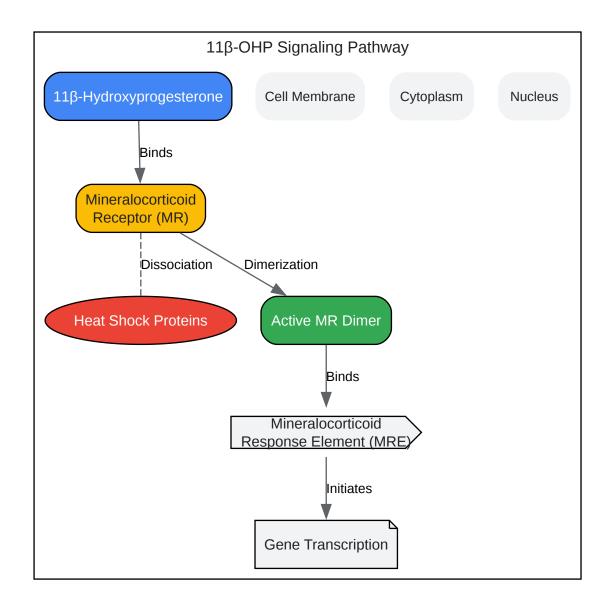
Specificity is the ability of the antibody to exclusively bind to 11β -OHP. Cross-reactivity with other structurally similar steroids should be minimal.

- Prepare a series of standards for each potentially cross-reacting steroid (e.g., progesterone, 17α-hydroxyprogesterone, corticosterone, cortisol).
- · Run a competitive ELISA for each of these steroids individually.
- Determine the concentration of each steroid that causes a 50% reduction in the maximum signal (IC50).
- Calculate the percent cross-reactivity using the following formula: (IC50 of 11 β -OHP / IC50 of cross-reactant) x 100%

Visualizing the Molecular and Experimental Landscape

To better understand the context of 11β -OHP analysis, the following diagrams illustrate its signaling pathway and the general workflow of an ELISA experiment.

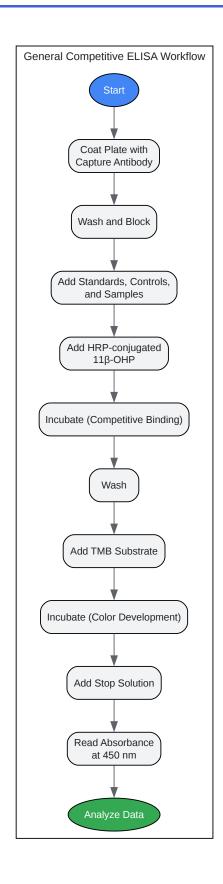




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11β-OHP Mineralocorticoid Receptor Activation Pathway





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References

- 1. 11β-Hydroxyprogesterone Wikipedia [en.wikipedia.org]
- 2. mybiosource.com [mybiosource.com]
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